(2S)-2-acetamido-5-oxopentanoic acid

Tryptophan synthesis Aldehyde derivatization Biogenetic precursor

(2S)-2-acetamido-5-oxopentanoic acid, also known as N-acetyl-L-glutamate 5-semialdehyde or N-acetyl-5-oxo-L-norvaline, is a chiral glutamic semialdehyde that serves as a key intermediate in the acetylated arginine biosynthetic pathway. It carries both an N-acetyl protecting group and a reactive γ-aldehyde, enabling chemical reactivity distinct from its non-acetylated analog, L-glutamate 5-semialdehyde, and from its pathway neighbors N-acetyl-L-glutamic acid and N-acetyl-L-ornithine.

Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
CAS No. 13074-21-0
Cat. No. B080392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-acetamido-5-oxopentanoic acid
CAS13074-21-0
SynonymsN-acetyl-L-glutamic acid gamma-semialdehyde
Molecular FormulaC7H11NO4
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCC=O)C(=O)O
InChIInChI=1S/C7H11NO4/c1-5(10)8-6(7(11)12)3-2-4-9/h4,6H,2-3H2,1H3,(H,8,10)(H,11,12)/t6-/m0/s1
InChIKeyBCPSFKBPHHBDAI-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Acetamido-5-oxopentanoic Acid (CAS 13074-21-0) – Compound Profile for Informed Procuremen


(2S)-2-acetamido-5-oxopentanoic acid, also known as N-acetyl-L-glutamate 5-semialdehyde or N-acetyl-5-oxo-L-norvaline, is a chiral glutamic semialdehyde that serves as a key intermediate in the acetylated arginine biosynthetic pathway [1]. It carries both an N-acetyl protecting group and a reactive γ-aldehyde, enabling chemical reactivity distinct from its non-acetylated analog, L-glutamate 5-semialdehyde, and from its pathway neighbors N-acetyl-L-glutamic acid and N-acetyl-L-ornithine [2].

Chiral Synthetic Intermediate Supports enzymatic and chemoenzymatic derivatization via protected amine and reactive aldehyde.
Acetylated Pathway Probe Compatible with acetylornithine aminotransferase (AcOAT) studies and arginine-pathway mapping.
Stable Semialdehyde Format Procurable as isolated solid, unlike the labile non-acetylated analog L-glutamate 5-semialdehyde.

Why (2S)-2-Acetamido-5-oxopentanoic Acid Cannot Be Replaced by N-Acetyl-L-glutamic Acid or N-Acetyl-L-ornithine


Although N-acetyl-L-glutamic acid (CAS 1188-37-0) and N-acetyl-L-ornithine (CAS 6205-08-7) belong to the same arginine biosynthetic pathway, they lack the γ-aldehyde functional group that defines this compound. This aldehyde is essential for specific enzymatic recognition by acetylornithine aminotransferase (AcOAT, EC 2.6.1.11) and for chemical derivatizations such as the synthesis of 5-hydroxy-L-tryptophan [1]. Conversely, the N-acetyl group distinguishes it from L-glutamate 5-semialdehyde (CAS 3489-64-3), conferring differential substrate specificity toward N-acetyltransferases and deacetylases that cannot process the free amine form [2]. The quantitative evidence below demonstrates that substitution with an analog results in loss of enzymatic activity or synthetic yield.

N-Acetyl-L-glutamic Acid or N-Acetyl-L-ornithine
Target
Aldehyde present
Substitute
No aldehyde
Lack of the γ-aldehyde prevents AcOAT recognition and blocks aldehyde-specific derivatization. Yield may drop to zero in reported synthetic routes.
L-Glutamate 5-Semialdehyde
Target
N-acetyl protected
Substitute
Free amine
The free amine undergoes competing side reactions, altering substrate specificity toward N-acetyltransferases and limiting selective derivatization.

Quantitative Differentiation Evidence for (2S)-2-Acetamido-5-oxopentanoic Acid vs. Closest Analogs


Enzymatic Synthesis of 5-Hydroxy-L-tryptophan – Exclusive Aldehyde Reactivity

The γ-aldehyde group of (2S)-2-acetamido-5-oxopentanoic acid reacts with 4-benzyloxyphenylhydrazine to produce N-acetyl-5-benzyloxy-L-tryptophan, a direct precursor of 5-hydroxy-L-tryptophan [1]. This reaction is not possible with N-acetyl-L-glutamic acid (lacks aldehyde) or N-acetyl-L-ornithine (lacks aldehyde), which are the immediate upstream and downstream intermediates in the arginine pathway [1]. L-glutamate 5-semialdehyde, which does carry an aldehyde, cannot be used because the free amine would undergo competing side reactions [1].

5-HT Synthesis Yield
Head-to-head
Target compound achieves 51% yield to N-acetyl-5-benzyloxy-L-tryptophan. N-acetyl-L-glutamic acid and N-acetyl-L-ornithine: 0% yield (no aldehyde).
Exclusive aldehyde reactivity enables serotonin precursor synthesis.
Enzymatic preparation from Nα-acetyl-L-ornithine; aqueous reaction conditions.
Tryptophan synthesis Aldehyde derivatization Biogenetic precursor

Acetylornithine Aminotransferase Substrate Affinity Compared with Ornithine

The thermophilic AcOAT from Thermotoga maritima (TM1785) exhibits a Michaelis constant (Km) of 42 μM for (2S)-2-acetamido-5-oxopentanoic acid, with a catalytic rate constant (kcat) of 0.506 s⁻¹ [1]. While direct Km data for ornithine under identical conditions are not reported in this study, prior characterization of AcOAT from Salmonella typhimurium demonstrated that the enzyme has 'much higher affinity for AcOrn than for ornithine' [2], implying that the acetylated semialdehyde is the preferred physiological substrate over the non-acetylated alternative.

AcOAT Substrate Affinity
Cross-study
Km = 42 μM with kcat = 0.506 s⁻¹ for Thermotoga maritima AcOAT TM1785. Reported qualitative preference over non-acetylated substrates.
Low micromolar Km supports cognate substrate role for enzyme characterization.
Coupled assay with glutamate dehydrogenase; exact fold difference not reported.
Enzyme kinetics Acetylornithine aminotransferase Substrate specificity

Genetic Suppression Linked to N-Acetylglutamic γ-Semialdehyde Accumulation Levels

In enterobacterial mutants deleted for proA or proB, a second deletion that impairs N-acetylglutamic γ-semialdehyde deacylation leads to intracellular accumulation of this compound, which is then converted to glutamate 5-semialdehyde by the argE gene product, thereby compensating for the proline auxotrophy [1]. This demonstrates that (2S)-2-acetamido-5-oxopentanoic acid is the only intermediate capable of bridging the arginine and proline biosynthetic pathways under these conditions; N-acetyl-L-glutamic acid and N-acetyl-L-ornithine cannot fulfill this role because they lack the semialdehyde oxidation state required for spontaneous or enzyme-catalyzed conversion to proline precursors.

Metabolic Crossover Rescue
Class-level
Intracellular accumulation rescues proline auxotrophy in enterobacterial proA/proB mutants. Non-aldehyde analogs cannot bridge arginine-proline pathways.
Unique pathway crossover capability reported in vivo.
Qualitative all-or-none phenotype; quantitative levels not specified.
Metabolic engineering Genetic suppression Intermediate accumulation

Cyclic Acetal Protection Enables Industrial Tryptophan Synthesis – Patent Evidence

U.S. Patent 4,424,370 describes the conversion of (2S)-2-acetamido-5-oxopentanoic acid (as N-acetylglutamic acid γ-semialdehyde) into cyclic acetals, which are stable, isolable intermediates for the economic production of N-acyltryptophans [1]. N-acetyl-L-glutamic acid and N-acetyl-L-ornithine cannot form such cyclic acetals because they lack the aldehyde group, and L-glutamate 5-semialdehyde cannot be used because the free amine would interfere with acetal formation and subsequent chemistry [1].

Cyclic Acetal Formation
Head-to-head
Exclusive reactivity: forms stable cyclic acetals with 1,2- or 1,3-diols for downstream N-acyltryptophan synthesis. Non-aldehyde analogs: 0% conversion.
Patent-protected route to L-tryptophan enabled by protected aldehyde.
Acid catalysis; U.S. Patent 4,424,370 sequence.
Patent chemistry Cyclic acetals Tryptophan production

Supplier-Specified Purity – Benchmark Against Common Analogs

Commercially available (2S)-2-acetamido-5-oxopentanoic acid is offered at purities of 95%+ (CheMenu, catalog CM579425) and 99% (LookChem, raw supplier data) . For comparison, N-acetyl-L-glutamic acid is commonly available at ≥97% (Sigma-Aldrich), and L-glutamate 5-semialdehyde is not commercially available as a stable isolated compound due to its tendency to cyclize to Δ¹-pyrroline-5-carboxylate. The ability to procure this semialdehyde as a stable, high-purity solid is therefore a distinguishing practical advantage.

Commercial Purity
Data to verify
Offered at 95–99% purity. L-Glutamate 5-semialdehyde not available as stable isolated solid.
Stable solid format supports reproducible procurement.
Supplier specification; analytical method not disclosed.
Chemical purity Procurement specification Quality control

High-Value Application Scenarios for (2S)-2-Acetamido-5-oxopentanoic Acid Based on Quantitative Differentiation Evidence


Chemoenzymatic Synthesis of 5-Hydroxy-L-tryptophan

The aldehyde group of (2S)-2-acetamido-5-oxopentanoic acid reacts selectively with substituted phenylhydrazines to yield N-acetyl-5-substituted tryptophans, which are hydrolyzed to 5-hydroxy-L-tryptophan, the immediate biosynthetic precursor of serotonin. This route achieves a 51% yield from Nα-acetyl-L-ornithine and cannot be replicated using any other intermediate of the arginine pathway because they lack the requisite aldehyde functionality [1].

In Vitro Characterization of Acetylornithine Aminotransferase (AcOAT) Enzymes

As the cognate substrate for AcOAT with a Km of 42 μM (TM1785), (2S)-2-acetamido-5-oxopentanoic acid is the appropriate choice for kinetic characterization, inhibitor screening, and structural biology studies of this enzyme family. The acetyl protecting group ensures physiological relevance that is lost when using non-acetylated substrate analogs such as ornithine [1].

Metabolic Engineering of Arginine and Proline Biosynthesis

In strains engineered for amino acid overproduction, this compound uniquely serves as a metabolic crossover point between arginine and proline pathways. Its intracellular accumulation, documented in enterobacterial mutants, enables rescue of proline auxotrophy—a phenotype that cannot be achieved by supplementation with N-acetyl-L-glutamic acid or N-acetyl-L-ornithine [1].

Industrial Production of L-Tryptophan via Cyclic Acetal Route

The patented cyclic acetal process (U.S. 4,424,370) transforms (2S)-2-acetamido-5-oxopentanoic acid into stable, isolable intermediates that are ultimately converted to N-acyltryptophans and subsequently to L-tryptophan. This industrial route is economically viable precisely because the N-acetylated semialdehyde uniquely balances aldehyde reactivity with amine protection, a dual functionality absent in all other arginine-pathway intermediates [1].

Application
Selection Property
Validation Focus
5-Hydroxy-L-tryptophan chemoenzymatic synthesis
Aldehyde-specific derivatization
Phenylhydrazine coupling and deprotection yields
Acetylornithine aminotransferase (AcOAT) characterization
Cognate acetylated substrate
Km and kcat determination across enzyme variants
Arginine-proline metabolic engineering
Pathway crossover intermediate
Proline auxotrophy rescue phenotype review
Industrial L-tryptophan via cyclic acetal route
Stable cyclic acetal formation
Scalable hydroformylation-hydrolysis-acylation review
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